YTX-465

Description

BenchChem offers high-quality YTX-465 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YTX-465 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2225824-53-1 |

|---|---|

Molecular Formula |

C25H26N6O3 |

Molecular Weight |

458.5 g/mol |

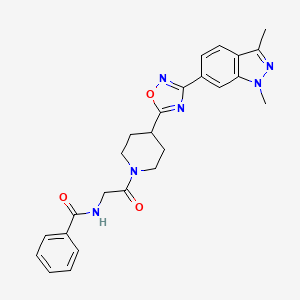

IUPAC Name |

N-[2-[4-[3-(1,3-dimethylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C25H26N6O3/c1-16-20-9-8-19(14-21(20)30(2)28-16)23-27-25(34-29-23)18-10-12-31(13-11-18)22(32)15-26-24(33)17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,26,33) |

InChI Key |

UNYSKYOVUXWBJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)C3=NOC(=N3)C4CCN(CC4)C(=O)CNC(=O)C5=CC=CC=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

YTX-465 and its Impact on Neuronal Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YTX-465 is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. By modulating the balance of saturated and monounsaturated fatty acids, YTX-465 has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease. This technical guide provides an in-depth overview of the core mechanism of action of YTX-465, its effects on neuronal lipid metabolism, and its potential to mitigate α-synuclein-associated cytotoxicity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Introduction

Stearoyl-CoA desaturase (SCD) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively. The ratio of SFAs to MUFAs is critical for maintaining the fluidity and integrity of cellular membranes, and dysregulation of this ratio has been implicated in various diseases.

YTX-465 is a potent inhibitor of SCD, with high selectivity for the yeast homolog Ole1 and the human SCD1 isoform. Its mechanism of action centers on the reduction of lipid desaturation, which has been shown to counteract the cytotoxic effects of α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.

Mechanism of Action of YTX-465

The primary mechanism of action of YTX-465 is the direct inhibition of SCD enzymatic activity. This inhibition leads to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. This shift in the SFA/MUFA ratio has profound effects on the biophysical properties of cellular membranes, including membrane fluidity and lipid packing. In the context of neurons, these alterations in membrane composition are thought to interfere with the pathological interaction of α-synuclein with membranes, thereby reducing its aggregation and associated toxicity.

Quantitative Data

The following tables summarize the key quantitative data reported for YTX-465 and its effects.

Table 1: In Vitro Efficacy of YTX-465

| Parameter | Target | Value | Reference |

| IC50 | Yeast Ole1 | 0.039 µM | [1] |

| IC50 | Human SCD1 | 30.4 µM | [1] |

| EC50 (α-synuclein toxicity rescue) | Yeast Model | 0.013 µM | [2] |

Table 2: Effect of YTX-465 on Fatty Acid Desaturation in Yeast

| YTX-465 Concentration (µM) | % Reduction in Desaturation Index | Reference |

| 0.03 | 50% | [2][3] |

| 0.030 (in α-syn expressing yeast) | Greater reduction than wild-type | [3] |

| 0.25 | Significant decrease across all major membrane phospholipids | [2][3] |

Table 3: Effect of YTX-465 on α-Synuclein-Induced Phenotypes in Yeast

| YTX-465 Concentration (µM) | Effect | Reference |

| 0.03 or higher | Restoration of carboxypeptidase Y (CPY) trafficking | [2] |

| 0.05 | Reversal of α-synuclein-induced triacylglycerol accumulation | [3] |

| 0.09 | Reduction in α-synuclein-GFP foci | [3] |

Signaling Pathway and Experimental Workflows

YTX-465 Signaling Pathway in Neurons

The proposed signaling cascade initiated by YTX-465 in neurons is depicted below. Inhibition of SCD1 leads to a decrease in MUFA synthesis, altering membrane lipid composition. This change in the lipid environment is hypothesized to reduce the pathological interaction of α-synuclein with membranes, leading to decreased aggregation and cytotoxicity, and the restoration of normal vesicular trafficking.

References

The Target of YTX-465: An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

YTX-465 is a potent, small-molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids. This technical guide delineates the molecular target of YTX-465, its mechanism of action, and the experimental evidence supporting its therapeutic potential, particularly in the context of synucleinopathies such as Parkinson's disease. The inhibition of SCD by YTX-465 has been shown to ameliorate the cytotoxicity induced by α-synuclein, a protein central to the pathology of these neurodegenerative disorders. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with YTX-465's activity.

Introduction

YTX-465 has emerged as a significant investigational compound due to its targeted inhibition of stearoyl-CoA desaturase (SCD). SCD is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This process is crucial for maintaining the fluidity of cellular membranes and for regulating various cellular signaling pathways.[1] In the context of neurodegenerative diseases, particularly those involving the aggregation of α-synuclein, the activity of SCD has been implicated in disease progression.[2] YTX-465's ability to modulate the lipid environment of neurons presents a novel therapeutic strategy for these conditions.

Molecular Target and Mechanism of Action

The primary molecular target of YTX-465 is stearoyl-CoA desaturase (SCD) .[3][4][5] YTX-465 exhibits inhibitory activity against both the yeast homolog, Ole1, and the human homolog, SCD1.[4][5] The inhibition of these enzymes by YTX-465 leads to a decrease in the cellular levels of monounsaturated fatty acids, which in turn mitigates the toxic effects of α-synuclein aggregation.[2][6]

Quantitative Data on YTX-465 Activity

The inhibitory and therapeutic effects of YTX-465 have been quantified in various preclinical studies. The following tables summarize the key quantitative data.

| Target | Organism | IC50 | Reference(s) |

| Ole1 | Saccharomyces cerevisiae (Yeast) | 0.039 µM | [3][4][5] |

| SCD1 | Homo sapiens (Human) | 30.4 µM | [4][5] |

| Assay | System | Parameter | Value | Reference(s) |

| α-synuclein Toxicity Rescue | Yeast Model | EC50 | 0.013 µM | [3] |

| Reduction in Fatty Acid Desaturation | Yeast Model | 50% reduction at | 0.03 µM | [3] |

Signaling Pathway and Proposed Mechanism

The therapeutic effect of YTX-465 is rooted in its ability to modulate cellular lipid composition through the inhibition of SCD. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

The identification and characterization of YTX-465's target and mechanism of action were achieved through a series of key experiments. The generalized protocols for these experiments are detailed below.

Yeast-Based α-synuclein Toxicity Rescue Assay

This assay is designed to identify compounds that can rescue yeast cells from the toxic effects of overexpressing human α-synuclein.

Methodology:

-

Strain Preparation: A Saccharomyces cerevisiae strain engineered to express human α-synuclein under the control of an inducible promoter (e.g., GAL1) is used.

-

Culture Conditions: Yeast cells are pre-cultured in non-inducing media (containing raffinose or glucose). For the assay, cells are transferred to inducing media (containing galactose) to initiate α-synuclein expression.

-

Compound Treatment: YTX-465 is serially diluted in the inducing media in a microtiter plate format.

-

Growth Monitoring: The growth of the yeast cultures is monitored over time by measuring the optical density at 600 nm (OD600).

-

Data Analysis: The growth rates in the presence of different concentrations of YTX-465 are compared to a vehicle control (e.g., DMSO). The concentration of YTX-465 that restores 50% of the growth inhibition caused by α-synuclein is determined as the EC50.

In Vitro SCD Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of YTX-465 on the enzymatic activity of SCD.

Methodology:

-

Enzyme Source: Microsomal fractions containing either human SCD1 or yeast Ole1 are prepared from appropriate cell lines or yeast strains.

-

Substrate: A radiolabeled saturated fatty acyl-CoA (e.g., [14C]stearoyl-CoA) is used as the substrate.

-

Reaction: The enzyme, substrate, and varying concentrations of YTX-465 are incubated in a suitable reaction buffer.

-

Product Separation: The reaction is quenched, and the lipids are extracted. The radiolabeled monounsaturated fatty acid product is separated from the unreacted saturated fatty acid substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in the product spot/peak is quantified using a scintillation counter or a phosphorimager.

-

IC50 Determination: The percentage of enzyme inhibition at each YTX-465 concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of YTX-465 that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Cellular Fatty Acid Analysis

This method is used to assess the impact of YTX-465 on the fatty acid composition of cells.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., yeast or a relevant human cell line) are cultured and treated with YTX-465 or a vehicle control for a defined period.

-

Lipid Extraction: Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified, and the fatty acids are converted to their more volatile methyl ester derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified using GC-MS. The relative abundance of different fatty acids is determined by integrating the peak areas.

-

Desaturation Index Calculation: The ratio of monounsaturated to saturated fatty acids (e.g., oleic acid/stearic acid) is calculated to determine the desaturation index, which reflects the activity of SCD.

Conclusion

YTX-465 is a well-characterized inhibitor of stearoyl-CoA desaturase (SCD), with demonstrated activity against both yeast and human forms of the enzyme. Its ability to rescue α-synuclein-induced toxicity in preclinical models highlights its potential as a therapeutic agent for Parkinson's disease and other synucleinopathies. The experimental data strongly support a mechanism of action whereby the inhibition of SCD by YTX-465 alters the cellular lipid environment, thereby mitigating the pathological effects of α-synuclein. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of YTX-465 in human disease.

References

- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Interaction of Alpha-Synuclein With Lipids: Mitochondrial Cardiolipin as a Critical Player in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jitc.bmj.com [jitc.bmj.com]

The Biological Effects of YTX-465 on Synucleinopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YTX-465 is a potent, small molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme pivotal in the synthesis of monounsaturated fatty acids. Emerging preclinical evidence strongly suggests that YTX-465 and its analogs hold significant therapeutic promise for synucleinopathies, a class of neurodegenerative disorders characterized by the abnormal accumulation of alpha-synuclein (α-syn) protein. This technical guide provides an in-depth overview of the biological effects of YTX-465, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Introduction to Synucleinopathies and the Role of Lipid Metabolism

Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are devastating neurodegenerative diseases with no current cure. A central pathological hallmark of these conditions is the misfolding and aggregation of α-syn into toxic oligomers and larger inclusions known as Lewy bodies and Lewy neurites. While the precise mechanisms driving α-syn aggregation are multifactorial, a growing body of evidence points to the critical role of lipid metabolism in this process. Alterations in the composition of cellular membranes, where α-syn is known to associate, can significantly influence its conformation, aggregation propensity, and subsequent neurotoxicity.

YTX-465: A Stearoyl-CoA Desaturase (SCD) Inhibitor

YTX-465 is a selective inhibitor of SCD, the rate-limiting enzyme that converts saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3] This enzymatic activity is crucial for maintaining the fluidity and integrity of cellular membranes. In the context of synucleinopathies, the inhibition of SCD by YTX-465 represents a novel therapeutic strategy aimed at modulating the lipid environment to disfavor α-syn aggregation and toxicity.

Mechanism of Action

The proposed mechanism of action for YTX-465 in ameliorating synucleinopathy pathology is centered on its ability to alter cellular lipid composition. By inhibiting SCD, YTX-465 reduces the levels of MUFAs, such as oleic acid, and increases the relative abundance of SFAs within cellular membranes. This shift in the SFA:MUFA ratio is hypothesized to:

-

Stabilize the non-toxic, multimeric form of α-synuclein: Evidence suggests that α-syn can exist in a stable, helical tetrameric form that is resistant to aggregation. The lipid environment, particularly the degree of fatty acid saturation, appears to be a key determinant of this conformational state. By increasing membrane saturation, YTX-465 is thought to favor the formation and maintenance of these protective α-syn tetramers over aggregation-prone monomers.

-

Reduce α-synuclein-membrane interactions that promote aggregation: The binding of monomeric α-syn to lipid membranes is a critical step in its aggregation cascade. Altering membrane lipid composition may disrupt these pathological interactions, thereby preventing the initiation of aggregation.

-

Ameliorate downstream cellular dysfunction: By preventing the formation of toxic α-syn oligomers, YTX-465 can mitigate a range of downstream pathological events, including mitochondrial dysfunction, endoplasmic reticulum stress, and impairments in vesicular trafficking.[4]

Below is a diagram illustrating the proposed signaling pathway of YTX-465.

Caption: Proposed Signaling Pathway of YTX-465.

Quantitative Data on the Biological Effects of YTX-465 and Analogs

The following tables summarize the key quantitative data from preclinical studies of YTX-465 and its close, brain-penetrant analog, YTX-7739.

| Parameter | Value | Assay System | Reference |

| YTX-465 IC50 for Ole1 (yeast SCD) | 0.039 µM | Biochemical Assay | [5][6] |

| YTX-465 IC50 for SCD1 (human) | 30.4 µM | Biochemical Assay | [5][6] |

| YTX-465 EC50 for α-syn toxicity rescue | 0.013 µM | Yeast-based Assay | [5] |

| YTX-7739 IC50 for rat SCD | 12 nM | Rat Liver Microsomes | [3] |

Table 1: In Vitro Potency of YTX-465 and YTX-7739

| Treatment | Effect | Model System | Reference |

| YTX-465 (0.03 µM) | 50% reduction in fatty acid desaturation | Wild-type yeast | [5] |

| YTX-465 (0.05 µM) | Reversal of α-syn-induced triacylglycerol accumulation | α-syn expressing yeast | [4] |

| YTX-465 (≥0.03 µM) | Restoration of vesicular trafficking | α-syn expressing yeast | [4] |

| YTX-7739 (oral dosing) | Dose-dependent reduction in fatty acid desaturation index in brain | Rat and Monkey | [2][7] |

| YTX-7739 (20 mg/day for 28 days) | 20-40% reduction in fatty acid desaturation index | Humans (Phase 1b) | [8] |

| YTX-7739 | Increased α-synuclein tetramer-to-monomer ratio | 3K α-syn mutant mice | [9] |

| YTX-7739 | Reduced levels of phosphorylated α-synuclein (pS129) | 3K α-syn mutant mice | [9] |

| YTX-7739 | Prevented progressive motor deficits | 3K α-syn mutant mice | [9] |

Table 2: Preclinical and Clinical Efficacy of YTX-465 and YTX-7739

Experimental Protocols

This section outlines the key experimental methodologies employed in the evaluation of YTX-465 and its analogs.

Yeast-Based Assays for α-Synuclein Toxicity

-

Principle: Yeast models provide a powerful high-throughput platform to screen for compounds that rescue α-synuclein-induced toxicity.

-

Methodology:

-

Yeast strains (e.g., Saccharomyces cerevisiae) are engineered to express human α-synuclein under the control of an inducible promoter (e.g., GAL1).

-

Yeast cultures are grown in liquid or on solid media containing either glucose (promoter off) or galactose (promoter on to induce α-syn expression).

-

YTX-465 or a vehicle control is added to the media at various concentrations.

-

Cell growth is monitored over time by measuring optical density (OD600) for liquid cultures or by assessing colony size on solid media.

-

A rescue of the growth defect observed upon α-syn expression indicates a positive effect of the compound.

-

Measurement of Fatty Acid Desaturation Index (FADI)

-

Principle: The FADI is a direct measure of SCD activity and is calculated as the ratio of a monounsaturated fatty acid to its saturated fatty acid precursor.

-

Methodology:

-

Lipids are extracted from cells, tissues, or plasma using a solvent-based method (e.g., Folch or Bligh-Dyer extraction).

-

The extracted lipids are then saponified to release the fatty acids.

-

Fatty acids are derivatized to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

-

The relative abundance of specific fatty acids (e.g., palmitoleic acid, C16:1, and palmitic acid, C16:0) is quantified.

-

The FADI is calculated as the ratio of the product to the precursor (e.g., C16:1/C16:0).[10][11][12][13][14]

-

Analysis of α-Synuclein Tetramer-to-Monomer Ratio

-

Principle: This assay quantifies the relative abundance of different α-synuclein species to assess the impact of a compound on its conformational state.

-

Methodology:

-

Cell or tissue lysates are prepared in a non-denaturing buffer.

-

The lysates are treated with a cross-linking agent (e.g., disuccinimidyl glutarate - DSG) to stabilize protein-protein interactions.[15]

-

The cross-linked samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane and probed with an antibody specific for α-synuclein (Western blotting).

-

The band intensities corresponding to monomeric and tetrameric α-synuclein are quantified, and the ratio is calculated.

-

In Vivo Efficacy Studies in Mouse Models of Parkinson's Disease

-

Principle: Animal models that recapitulate key aspects of Parkinson's disease pathology are used to evaluate the therapeutic potential of compounds in a living organism.

-

Methodology:

-

Transgenic mouse models expressing mutant forms of human α-synuclein (e.g., A53T or E46K) are often used.

-

Mice are administered YTX-7739 (a brain-penetrant analog of YTX-465) or a vehicle control, typically via oral gavage, for a specified duration.

-

Behavioral assessments are performed to evaluate motor function (e.g., rotarod, pole test, gait analysis).

-

At the end of the study, brain tissue is collected for neuropathological analysis, including immunohistochemistry for α-synuclein aggregates (pS129), and measurement of the FADI and α-synuclein tetramer-to-monomer ratio.

-

Below is a diagram illustrating a typical experimental workflow for evaluating a compound like YTX-465.

Caption: Experimental Workflow for YTX-465 Evaluation.

Pharmacokinetics and Brain Penetrance

For a therapeutic agent targeting a neurodegenerative disease, the ability to cross the blood-brain barrier (BBB) is paramount. While specific pharmacokinetic data for YTX-465 is not extensively published, studies on its close analog, YTX-7739, have demonstrated favorable properties for a CNS-acting drug.

-

Oral Bioavailability: YTX-7739 is orally bioavailable.[1]

-

Brain Penetrance: YTX-7739 has been shown to cross the BBB in rats and cynomolgus monkeys, achieving concentrations in the brain sufficient to inhibit SCD.[2][7][16]

-

Safety Profile: In a Phase 1b clinical trial in individuals with Parkinson's disease, YTX-7739 was generally well-tolerated.[8] The most frequently reported adverse event was headache.[1]

Conclusion and Future Directions

YTX-465 and its analogs represent a promising new therapeutic avenue for the treatment of synucleinopathies. By targeting the lipid metabolism pathway through the inhibition of SCD, these compounds address a fundamental aspect of α-synuclein pathophysiology. The robust preclinical data, demonstrating a reduction in α-synuclein aggregation, amelioration of cellular dysfunction, and improvement in motor function in animal models, provide a strong rationale for continued clinical development.

Future research will likely focus on:

-

Further elucidating the precise molecular interactions between lipids and α-synuclein and how these are modulated by SCD inhibition.

-

Conducting larger, longer-term clinical trials to definitively establish the efficacy and safety of SCD inhibitors in patients with synucleinopathies.

-

Identifying biomarkers that can track target engagement and disease modification in response to treatment.

The development of YTX-465 and related compounds underscores the importance of innovative, mechanism-based approaches in the quest for disease-modifying therapies for neurodegenerative disorders.

References

- 1. YTX-7739 | ALZFORUM [alzforum.org]

- 2. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson… [ouci.dntb.gov.ua]

- 3. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. YTX-465 - MedChem Express [bioscience.co.uk]

- 7. Non-clinical Pharmacology of YTX-7739: a Clinical Stage Stearoyl-CoA Desaturase Inhibitor Being Developed for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 9. A Brain-Penetrant Stearoyl-CoA Desaturase Inhibitor Reverses α-Synuclein Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. Indices of fatty acid desaturase activity in healthy human subjects: effects of different types of dietary fat | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. gsartor.org [gsartor.org]

- 15. Aggregation-resistant alpha-synuclein tetramers are reduced in the blood of Parkinson’s patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

YTX-465: A Novel Stearoyl-CoA Desaturase Inhibitor for Mitigating Alpha-Synuclein Cytotoxicity

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Alpha-synuclein aggregation is a pathological hallmark of Parkinson's disease and other synucleinopathies, leading to neuronal dysfunction and death. Emerging research has identified a novel therapeutic target, stearoyl-CoA desaturase (SCD), an enzyme pivotal in fatty acid metabolism. The small molecule YTX-465, a potent inhibitor of SCD, has demonstrated significant efficacy in reducing alpha-synuclein-mediated cytotoxicity in preclinical models. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to the investigation of YTX-465. The findings presented herein underscore the potential of YTX-465 as a disease-modifying therapeutic agent for synucleinopathies.

Introduction: The Role of Alpha-Synuclein and Lipid Metabolism in Neurodegeneration

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of misfolded alpha-synuclein protein into intracellular inclusions known as Lewy bodies. While the precise mechanisms of alpha-synuclein-induced toxicity are still being elucidated, it is understood to involve the disruption of several cellular processes, including vesicular trafficking, mitochondrial function, and protein degradation pathways.

Recent evidence has highlighted the critical interplay between alpha-synuclein and lipid metabolism. Alpha-synuclein is a lipid-binding protein, and its interaction with cellular membranes is crucial for its physiological function and pathological aggregation. Alterations in lipid composition, particularly the ratio of saturated to monounsaturated fatty acids (MUFAs), can influence membrane fluidity and the propensity of alpha-synuclein to misfold and aggregate.

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into MUFAs. Inhibition of SCD presents a rational therapeutic strategy to modulate lipid composition and thereby mitigate alpha-synuclein cytotoxicity. YTX-465 has emerged as a potent and specific inhibitor of SCD, showing promise in preclinical models of alpha-synuclein toxicity.

YTX-465: Mechanism of Action

YTX-465 is a small molecule inhibitor of stearoyl-CoA desaturase (SCD). In yeast models, it specifically targets Ole1, the yeast homolog of mammalian SCD. The primary mechanism of action of YTX-465 in reducing alpha-synuclein cytotoxicity is through the inhibition of fatty acid desaturation. This leads to a decrease in the cellular pool of monounsaturated fatty acids (MUFAs) and a corresponding increase in saturated fatty acids (SFAs). This shift in the lipid profile is believed to alleviate the toxic effects of alpha-synuclein through several downstream effects:

-

Reduction of Alpha-Synuclein Aggregation: By altering the lipid environment, YTX-465 reduces the propensity of alpha-synuclein to misfold and form toxic oligomers and larger aggregates.

-

Restoration of Vesicular Trafficking: Alpha-synuclein overexpression is known to impair vesicle trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. YTX-465 has been shown to rescue these trafficking defects.

Biochemical assays have confirmed that YTX-465 directly inhibits Ole1/SCD, leading to a measurable decrease in the fatty acid desaturation index in a concentration-dependent manner.

Mechanism of action of YTX-465.

Quantitative Data Presentation

The efficacy of YTX-465 has been quantified in a yeast model of alpha-synuclein toxicity. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Assay System | Reference |

| IC50 for Ole1 (yeast SCD) | 0.039 µM | Biochemical Assay | [1][2][3] |

| IC50 for SCD1 (human) | 30.4 µM | Biochemical Assay | [1][2][3] |

| EC50 for α-syn toxicity rescue | 0.013 µM | Yeast Growth Assay | [1] |

Table 1: In Vitro Potency of YTX-465.

| YTX-465 Concentration | Effect | Assay System | Reference |

| 0.03 µM | 50% reduction in fatty acid desaturation | Wild-type yeast | [1] |

| 0.05 µM | Rescued growth of α-Syn-expressing yeast | Yeast Growth Assay | [1] |

| 0.09 µM | Significant reduction in α-syn-GFP foci | Yeast Fluorescence Microscopy | [4] |

| ≥ 0.03 mM | Restoration of CPY trafficking | Yeast CPY Trafficking Assay | [4] |

Table 2: Cellular Efficacy of YTX-465 in a Yeast Model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in yeast cell biology and biochemistry.

Yeast Growth Rescue Assay (Spot Assay)

This assay is used to assess the ability of a compound to rescue the growth inhibition caused by alpha-synuclein expression in yeast.

-

Yeast Strain and Culture Conditions:

-

Use a Saccharomyces cerevisiae strain (e.g., W303) transformed with a plasmid carrying human alpha-synuclein under the control of a galactose-inducible promoter (e.g., pGAL1).

-

Grow yeast cultures overnight in synthetic complete medium containing 2% raffinose (non-inducing) at 30°C with shaking.

-

-

Induction and Compound Treatment:

-

Dilute the overnight culture to an OD600 of 0.1 in synthetic complete medium containing 2% galactose (inducing) to induce alpha-synuclein expression.

-

Add YTX-465 or vehicle control (DMSO) at various concentrations to the cultures.

-

-

Serial Dilution and Spotting:

-

After a desired incubation period (e.g., 24 hours), serially dilute the cultures 10-fold in sterile water.

-

Spot 5 µL of each dilution onto synthetic complete agar plates containing 2% galactose.

-

-

Incubation and Analysis:

-

Incubate the plates at 30°C for 2-3 days.

-

Document growth by imaging the plates. Rescue of toxicity is observed as improved growth at higher dilutions compared to the vehicle control.

-

Yeast Growth Rescue Assay Workflow.

Fatty Acid Desaturation Assay

This assay measures the ratio of monounsaturated to saturated fatty acids to determine the activity of SCD.

-

Lipid Extraction:

-

Harvest yeast cells from cultures treated with YTX-465 or vehicle.

-

Extract total lipids using a standard method, such as the Bligh-Dyer method (chloroform:methanol:water).

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponify the extracted lipids with methanolic NaOH.

-

Methylate the fatty acids using boron trifluoride in methanol to generate FAMEs.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the FAMEs by GC-MS to separate and identify individual fatty acid species.

-

-

Data Analysis:

-

Quantify the peak areas for major saturated (e.g., palmitic acid C16:0, stearic acid C18:0) and monounsaturated (e.g., palmitoleic acid C16:1, oleic acid C18:1) fatty acids.

-

Calculate the desaturation index (DI) as the ratio of (C16:1 + C18:1) / (C16:0 + C18:0).

-

Alpha-Synuclein Foci Quantification

This method uses fluorescence microscopy to quantify the intracellular aggregation of alpha-synuclein.

-

Yeast Strain and Culture:

-

Use a yeast strain expressing a C-terminally GFP-tagged alpha-synuclein (α-syn-GFP).

-

Culture and induce expression as described for the growth rescue assay.

-

-

Microscopy:

-

After treatment with YTX-465 or vehicle, harvest a small aliquot of cells.

-

Mount the cells on a microscope slide.

-

Image the cells using a fluorescence microscope with appropriate filters for GFP.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ) to quantify the number and size of fluorescent foci per cell.

-

Count the number of cells with and without foci in multiple fields of view.

-

Compare the results between treated and control samples.

-

Carboxypeptidase Y (CPY) Trafficking Assay

This assay assesses the integrity of the early secretory pathway by monitoring the processing of the vacuolar protein CPY.

-

Protein Extraction:

-

Harvest yeast cells from cultures treated with YTX-465 or vehicle.

-

Prepare total protein lysates by methods such as glass bead lysis or alkaline lysis.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Probe the membrane with a primary antibody specific for CPY.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

-

Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Identify the different forms of CPY: p1 (ER form), p2 (Golgi form), and m (mature vacuolar form).

-

A defect in ER-to-Golgi trafficking results in the accumulation of the p1 form. Restoration of trafficking is indicated by an increase in the mCPY to p1+p2 CPY ratio.

-

Preclinical and Clinical Status

To date, published preclinical data for YTX-465 is primarily from yeast models. While these studies provide a strong proof-of-concept for the therapeutic potential of SCD inhibition, further validation in more disease-relevant models is necessary.

A related brain-penetrant SCD inhibitor, YTX-7739 , has been evaluated in animal models of Parkinson's disease and has entered Phase 1 clinical trials. In these studies, YTX-7739 demonstrated the ability to cross the blood-brain barrier, reduce unsaturated fatty acids in the brain, and prevent progressive motor deficits in a mouse model of synucleinopathy. These findings with a similar compound further validate SCD as a therapeutic target for Parkinson's disease.

There is currently no publicly available information on YTX-465 entering clinical trials.

Conclusion and Future Directions

YTX-465 is a promising therapeutic candidate for Parkinson's disease and other synucleinopathies, with a well-defined mechanism of action centered on the inhibition of stearoyl-CoA desaturase. The preclinical data from yeast models demonstrates its ability to mitigate key aspects of alpha-synuclein cytotoxicity, including aggregation and disruption of vesicular trafficking.

Future research should focus on:

-

Evaluating the efficacy of YTX-465 in mammalian neuronal models, including iPSC-derived neurons from Parkinson's disease patients.

-

Conducting in vivo studies in animal models of synucleinopathy to assess the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of YTX-465.

-

Investigating the long-term safety and potential off-target effects of SCD inhibition.

The development of YTX-465 and related SCD inhibitors represents a novel and promising disease-modifying strategy for a range of devastating neurodegenerative disorders. The data and protocols presented in this guide are intended to facilitate further research and development in this important area.

References

- 1. researchgate.net [researchgate.net]

- 2. ajuronline.org [ajuronline.org]

- 3. A novel yeast-based screening system for potential compounds that can alleviate human α-synuclein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Method to Study α-Synuclein Toxicity and Aggregation Using a Humanized Yeast Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of YTX-465: A Stearoyl-CoA Desaturase Inhibitor for Synucleinopathies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YTX-465 is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial in the biosynthesis of monounsaturated fatty acids. This technical guide details the discovery and preclinical development of YTX-465, a compound identified through unbiased phenotypic screening for its ability to mitigate α-synuclein toxicity, a key pathological hallmark of Parkinson's disease and other synucleinopathies. This document provides a comprehensive overview of the mechanism of action, key experimental data, and detailed methodologies underpinning the initial characterization of YTX-465. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The aggregation of α-synuclein is a central event in the pathophysiology of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The precise mechanisms by which α-synuclein aggregation leads to neuronal dysfunction and death are still under investigation, but modulation of lipid metabolism has emerged as a promising therapeutic strategy. YTX-465 was discovered through a chemical genetics approach in a yeast model of α-synuclein toxicity, which identified the inhibition of stearoyl-CoA desaturase (SCD) as a key mechanism for rescuing cellular viability.

Mechanism of Action

YTX-465 exerts its therapeutic effect by inhibiting the enzyme stearoyl-CoA desaturase (SCD). In yeast, the homolog of human SCD is Ole1. SCD is a key enzyme in fatty acid metabolism, catalyzing the introduction of a double bond into saturated fatty acids, primarily converting stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) into oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively. The inhibition of SCD by YTX-465 leads to a decrease in the levels of monounsaturated fatty acids (MUFAs) and an increase in saturated fatty acids (SFAs) within the cell. This alteration in the cellular lipid profile is believed to mitigate α-synuclein-induced toxicity by modulating membrane fluidity and reducing the propensity of α-synuclein to form toxic oligomeric species.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of YTX-465.

| Parameter | Value | Target | Assay | Reference |

| IC50 | 0.039 µM | Ole1 (Yeast SCD) | In vitro enzyme inhibition assay | [1][2][3] |

| IC50 | 30.4 µM | SCD1 (Human) | In vitro enzyme inhibition assay | [1][2][3] |

| EC50 | 0.013 µM | α-synuclein toxicity rescue | Yeast growth assay | [1][3] |

Table 1: In Vitro Potency of YTX-465

| Experiment | YTX-465 Concentration | Effect | Reference |

| α-Syn-expressing yeast growth rescue | 0.05 µM | Rescued growth of yeast expressing α-synuclein. | [1][3] |

| Ole1 protein level induction | 10 - 2500 nM | Concentration-dependent increase in Ole1 protein levels, suggesting a negative feedback loop. | [1][3] |

| Fatty acid desaturation reduction | 0.03 µM | 50% reduction in fatty acid desaturation in wild-type yeast. | [1][3] |

| Desaturation Index (DI) decrease | 0.25 µM | Decreased the desaturation index for all major classes of membrane phospholipids in wild-type yeast. | [1][3] |

| α-syn-GFP foci reduction | 0.09 µM | Significantly reduced the number of α-syn-GFP foci per cell. | [4] |

| CPY trafficking defect reversal | ≥ 0.03 µM | Restored normal carboxypeptidase Y (CPY) trafficking in yeast expressing α-synuclein. | [4] |

Table 2: Summary of In Vitro Experimental Results for YTX-465

Experimental Protocols

Yeast Strains and Growth Conditions

The primary yeast strain used was Saccharomyces cerevisiae W303. Strains expressing human α-synuclein were generated by transforming the parent strain with a galactose-inducible expression vector (e.g., pYES2-DEST52) containing the human α-synuclein cDNA. Yeast cultures were grown in synthetic complete (SC) medium containing 2% glucose (for repression of α-synuclein expression) or 2% galactose (for induction).

α-Synuclein Toxicity Rescue Assay (Yeast Spotting Assay)

-

Culture Preparation: Yeast strains expressing α-synuclein were grown overnight in SC medium with 2% raffinose. The cultures were then diluted to an OD600 of 0.2 in SC medium with 2% galactose to induce α-synuclein expression and treated with various concentrations of YTX-465 or DMSO as a control.

-

Serial Dilutions: After 16-24 hours of induction, the cultures were normalized to an OD600 of 0.1. A series of 10-fold serial dilutions were prepared in sterile water.

-

Spotting: 5 µL of each dilution was spotted onto SC-galactose agar plates containing the corresponding concentration of YTX-465 or DMSO.

-

Incubation and Analysis: The plates were incubated at 30°C for 48-72 hours, and yeast growth was documented by imaging the plates. Rescue of toxicity was determined by comparing the growth of YTX-465-treated cells to DMSO-treated controls.

Fatty Acid Desaturation Assay

-

Yeast Culture and Treatment: Wild-type yeast were grown to mid-log phase in YPD medium and treated with YTX-465 or DMSO for 6 hours.

-

Fatty Acid Methyl Ester (FAME) Preparation: Yeast cells were harvested, washed, and subjected to acid-catalyzed transesterification to convert fatty acids to their corresponding methyl esters.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs were extracted and analyzed by GC-MS to determine the relative abundance of different fatty acid species, particularly C16:0, C16:1, C18:0, and C18:1.

-

Desaturation Index (DI) Calculation: The DI was calculated as the ratio of the peak area of the monounsaturated fatty acid to its corresponding saturated fatty acid (e.g., [C16:1]/[C16:0] and [C18:1]/[C18:0]).

α-Synuclein-GFP Localization Assay

-

Yeast Culture and Treatment: Yeast expressing α-synuclein-GFP were grown and induced as described for the toxicity rescue assay, with the addition of YTX-465 or DMSO.

-

Fluorescence Microscopy: After 8 hours of induction, cells were harvested, washed, and resuspended in a minimal imaging medium. Live-cell imaging was performed using a fluorescence microscope equipped with a GFP filter set.

-

Image Analysis: The number and area of α-synuclein-GFP foci per cell were quantified using image analysis software (e.g., ImageJ). A significant reduction in foci in YTX-465-treated cells compared to controls indicated a rescue of the aggregation phenotype.[4]

Carboxypeptidase Y (CPY) Trafficking Assay

-

Protein Extraction: Yeast cells expressing α-synuclein were treated with YTX-465 or DMSO. Total protein was extracted by glass bead lysis in a suitable lysis buffer.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane was blocked and then incubated with a primary antibody specific for CPY. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Analysis: The different forms of CPY (p1, p2, and mature mCPY) were visualized by chemiluminescence. A defect in trafficking is indicated by an accumulation of the p2 (Golgi) form and a decrease in the m (vacuolar) form. The ratio of p2CPY to mCPY was quantified to assess the extent of the trafficking defect and its rescue by YTX-465.[4]

In Vivo Studies and Clinical Development

As of the latest available information, there are no published in vivo studies or registered clinical trials specifically for YTX-465. The preclinical development of a related brain-penetrant SCD inhibitor, YTX-7739, has been reported, and this compound has progressed to Phase 1 clinical trials for Parkinson's disease. The promising preclinical data for YTX-465 in cellular models of α-synuclein toxicity provided a strong rationale for the development of brain-penetrant SCD inhibitors like YTX-7739 for the treatment of synucleinopathies.

Conclusion

YTX-465 is a valuable research compound that has been instrumental in validating stearoyl-CoA desaturase as a therapeutic target for α-synucleinopathies. Its discovery through a yeast-based phenotypic screen and subsequent characterization have provided significant insights into the role of lipid metabolism in the pathogenesis of Parkinson's disease. The detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area of drug discovery. While YTX-465 itself has not progressed to clinical trials, the foundational work with this molecule has paved the way for the clinical development of next-generation SCD inhibitors for neurodegenerative diseases.

References

Methodological & Application

YTX-465 Cell Culture Treatment Guide: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTX-465 is a potent inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for the conversion of saturated fatty acids into monounsaturated fatty acids.[1][2] This guide provides detailed application notes and experimental protocols for the use of YTX-465 in cell culture, with a focus on its application in both neurodegenerative disease and cancer research models.

YTX-465 has been primarily investigated for its ability to ameliorate α-synuclein cytotoxicity, a key factor in Parkinson's disease and other synucleinopathies.[1][2] It functions by inhibiting Ole1, the yeast homolog of human SCD, and human SCD1.[1][3] Emerging research on other SCD inhibitors suggests a broader potential for YTX-465 in oncology, as cancer cells often exhibit a high dependency on de novo lipogenesis.

This document offers comprehensive protocols for preparing and using YTX-465 in vitro, including dose-response, apoptosis, and cell cycle assays. All quantitative data from cited studies are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Application Notes

Mechanism of Action

YTX-465 is an inhibitor of stearoyl-CoA desaturase (SCD), with reported IC50 values of 0.039 µM for Ole1 and 30.4 µM for SCD1.[3] SCD is a key enzyme in the fatty acid metabolism pathway, responsible for converting saturated fatty acids (SFAs) like palmitoyl-CoA and stearoyl-CoA into monounsaturated fatty acids (MUFAs), primarily palmitoleoyl-CoA and oleoyl-CoA.

In the context of neurodegenerative diseases, the inhibition of SCD by YTX-465 has been shown to rescue α-synuclein toxicity.[1][2] The proposed mechanism involves the modulation of lipid metabolism, which can affect membrane fluidity and vesicle trafficking, processes that are often disrupted by α-synuclein aggregation.

In cancer, many cell types exhibit increased de novo lipogenesis and a high dependence on MUFAs for the synthesis of cellular membranes and signaling molecules. By inhibiting SCD, YTX-465 can lead to an accumulation of toxic SFAs and a depletion of MUFAs, which in turn can induce endoplasmic reticulum (ER) stress, leading to apoptosis and cell cycle arrest. While direct studies on YTX-465 in a wide range of cancer cells are limited, research on other SCD inhibitors strongly supports this as a promising anti-cancer strategy. A compound referred to as "YTX" has been shown to decrease the viability of the K-562 leukemia cell line and induce apoptosis and autophagy; however, it is important to note that the identity of this compound as YTX-465 has not been definitively confirmed.[1]

Preparation of YTX-465 for In Vitro Use

YTX-465 is soluble in DMSO.[2] To prepare a stock solution, dissolve YTX-465 in DMSO to a concentration of 10 mM.[2] This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] For cell culture experiments, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[2] To enhance solubility, the tube can be warmed to 37°C and sonicated.[2]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Ole1) | 0.039 µM | Yeast | [3] |

| IC50 (SCD1) | 30.4 µM | Human | [3] |

| EC50 (α-synuclein toxicity rescue) | 0.013 µM (13 nM) | Yeast | [1][2] |

| YTX Cell Viability Reduction (24h) | 32% decrease | K-562 | [1] |

| YTX Cell Viability Reduction (48h) | 59% decrease | K-562 | [1] |

Signaling Pathway

Caption: Mechanism of action of YTX-465.

Experimental Protocols

Protocol 1: Dose-Response Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of YTX-465 on cell viability.

Materials:

-

Target cell line (e.g., cancer cell line or neuronal cell line)

-

Complete cell culture medium

-

YTX-465 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare a serial dilution of YTX-465 in complete medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest YTX-465 concentration.

-

Remove the medium from the wells and add 100 µL of the YTX-465 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Caption: Workflow for a dose-response assay.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol detects apoptosis by flow cytometry using Annexin V (to identify externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, to identify necrotic or late apoptotic cells with compromised membranes).

Materials:

-

Target cell line

-

Complete cell culture medium

-

YTX-465 stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.

-

Treat cells with YTX-465 at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

References

YTX-465: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

YTX-465 is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD), an enzyme critical in fatty acid metabolism. It has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease and other synucleinopathies by mitigating α-synuclein toxicity. This document provides detailed application notes and protocols for the preparation and use of YTX-465 in experimental settings, with a focus on its solubility in dimethyl sulfoxide (DMSO) for in vitro studies.

Chemical Properties and Mechanism of Action

YTX-465 is a small molecule inhibitor targeting SCD, which is responsible for converting saturated fatty acids into monounsaturated fatty acids. The accumulation of certain lipid species has been implicated in the pathology of neurodegenerative diseases. By inhibiting SCD, YTX-465 modulates lipid metabolism and has been shown to rescue α-synuclein-induced cytotoxicity.

Table 1: Quantitative Data for YTX-465

| Parameter | Value | Reference |

| Solubility in DMSO | 50 - 100 mg/mL (109.05 - 218.10 mM) | [1][2] |

| IC₅₀ (SCD1) | 30.4 µM | [3][4] |

| IC₅₀ (Ole1) | 39 nM | [3][4] |

| EC₅₀ (α-synuclein toxicity rescue) | 0.013 µM | [1][3] |

| Effective Concentration (Yeast growth rescue) | 0.050 µM | [1][3] |

| Effective Concentration (50% reduction in fatty acid desaturation) | 0.03 µM | [1][3] |

Signaling Pathway

YTX-465's mechanism of action centers on the inhibition of Stearoyl-CoA Desaturase (SCD). This enzyme is a key regulator of lipid metabolism, and its inhibition has downstream effects that are thought to be protective in the context of α-synuclein toxicity.

Experimental Protocols

Preparation of YTX-465 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of YTX-465 in DMSO.

Materials:

-

YTX-465 powder

-

Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the YTX-465 powder and DMSO to equilibrate to room temperature.

-

Weighing: Accurately weigh the desired amount of YTX-465 powder using a calibrated analytical balance in a sterile environment.

-

Dissolution:

-

Add the appropriate volume of DMSO to the YTX-465 powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid solubility.[3]

-

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

-

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

-

Serial Dilution: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in 100% DMSO to create intermediate stocks. This prevents the precipitation of the hydrophobic compound when directly diluted into an aqueous medium.

-

Final Dilution:

-

Warm the cell culture medium to 37°C.

-

Add a small volume of the appropriate DMSO intermediate stock to the pre-warmed medium to achieve the final desired treatment concentration.

-

Mix immediately by gentle pipetting or swirling.

-

-

Application to Cells: Add the final working solution to your cell cultures.

Example Experimental Application: α-Synuclein Toxicity Rescue Assay

This example protocol is based on published studies demonstrating the protective effects of YTX-465 against α-synuclein-induced toxicity in a yeast model.[1][3]

Cell Line: Yeast strain expressing α-synuclein.

Protocol:

-

Culture the α-synuclein-expressing yeast cells according to standard protocols.

-

Prepare working solutions of YTX-465 at various concentrations (e.g., ranging from 1 nM to 10,000 nM) as described in Protocol 3.2. An effective concentration for rescuing growth in this model is approximately 0.05 µM.[1][3]

-

Include a vehicle control (DMSO) and a non-treated control.

-

Treat the yeast cells with the different concentrations of YTX-465.

-

Incubate the cells for a specified period (e.g., 0-2 days).[1][3]

-

Assess cell growth and viability using appropriate methods, such as optical density measurements or plating assays.

-

Data from such experiments can be used to generate dose-response curves and determine the EC₅₀ for α-synuclein toxicity rescue.

Safety Precautions

-

YTX-465 is for research use only and not for human or veterinary use.

-

Handle YTX-465 powder in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions for their specific cell lines and assays.

References

Application Notes and Protocols: Preparation of YTX-465 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of YTX-465, a potent inhibitor of stearoyl-CoA desaturase (SCD). Adherence to this protocol will help ensure the consistency and accuracy of experimental results.

Introduction

YTX-465 is a small molecule inhibitor of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. It specifically targets Ole1 and SCD1, with IC50 values of 0.039 µM and 30.4 µM, respectively[1][2][3]. Due to its role in lipid metabolism and its ability to ameliorate α-synuclein cytotoxicity, YTX-465 is a valuable tool in research, particularly in studies related to Parkinson's disease and other synucleinopathies[1][4]. Proper preparation of a YTX-465 stock solution is the first critical step for in vitro and in vivo studies.

YTX-465 Chemical and Physical Properties

A summary of the key quantitative data for YTX-465 is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2225824-53-1 | [1][5][6] |

| Molecular Formula | C25H26N6O3 | [5][6] |

| Molecular Weight | 458.51 g/mol | [5][6] |

| Purity | >98% (HPLC) | [5] |

| Appearance | Solid powder | [7] |

| Solubility (in DMSO) | 50-100 mg/mL (109.05-218.10 mM) | [5][7] |

| IC50 (Ole1) | 0.039 µM (39 nM) | [1][2][3] |

| IC50 (SCD1) | 30.4 µM | [1][2][3] |

Experimental Protocol: Preparation of YTX-465 Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of YTX-465 in Dimethyl Sulfoxide (DMSO).

Materials:

-

YTX-465 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Water bath or incubator set to 37°C (optional)

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a clean, sterile environment, such as a laminar flow hood, to prevent contamination.

-

Equilibrate Reagents: Allow the YTX-465 powder and DMSO to reach room temperature before use.

-

Weighing YTX-465:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh the desired amount of YTX-465 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.585 mg of YTX-465 (Molecular Weight = 458.51 g/mol ).

-

-

Dissolution:

-

Add the appropriate volume of DMSO to the microcentrifuge tube containing the YTX-465 powder. To continue the example, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

-

Enhancing Solubility (if necessary):

-

Visual Inspection: Visually inspect the solution to ensure that the YTX-465 has completely dissolved and the solution is clear.

-

Aliquoting and Storage:

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of YTX-465 and the experimental workflow for preparing the stock solution.

Caption: YTX-465 inhibits SCD1, blocking the conversion of saturated to monounsaturated fatty acids.

Caption: Workflow for preparing YTX-465 stock solution.

References

Application Note and Protocol: YTX-465 Cytotoxicity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

YTX-465 is a potent and selective small molecule inhibitor of stearoyl-CoA desaturase (SCD).[1][2][3][4] SCD is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[5][6] Elevated SCD activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[5][6][7][8] YTX-465 has been shown to inhibit the yeast homolog of human SCD, Ole1, with an IC50 of 0.039 µM, and human SCD1 with an IC50 of 30.4 µM.[1][2][4] This application note provides a detailed protocol for assessing the cytotoxic effects of YTX-465 on a relevant cancer cell line using a standard colorimetric MTT assay.

Data Presentation

The results of the YTX-465 cytotoxicity assay can be summarized in the following table. This table will allow for a clear comparison of the compound's potency across different cell lines and experimental conditions.

| Cell Line | YTX-465 Concentration (µM) | Incubation Time (hours) | Percent Viability (%) (Mean ± SD) | IC50 (µM) |

| A549 | 0 (Vehicle Control) | 72 | 100 ± 4.5 | \multirow{7}{}{TBD} |

| 0.1 | 72 | TBD | ||

| 1 | 72 | TBD | ||

| 10 | 72 | TBD | ||

| 25 | 72 | TBD | ||

| 50 | 72 | TBD | ||

| 100 | 72 | TBD | ||

| HepG2 | 0 (Vehicle Control) | 72 | 100 ± 5.2 | \multirow{7}{}{TBD} |

| 0.1 | 72 | TBD | ||

| 1 | 72 | TBD | ||

| 10 | 72 | TBD | ||

| 25 | 72 | TBD | ||

| 50 | 72 | TBD | ||

| 100 | 72 | TBD |

TBD: To be determined from experimental data. SD: Standard Deviation.

Experimental Protocols

This section details the methodology for determining the cytotoxicity of YTX-465 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:

-

YTX-465 (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Human lung carcinoma cell line (e.g., A549) or human hepatocellular carcinoma cell line (e.g., HepG2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Cell Culture and Maintenance:

-

Culture A549 or HepG2 cells in complete growth medium (DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

-

Preparation of YTX-465 Stock Solution:

-

Prepare a high-concentration stock solution of YTX-465 (e.g., 10 mM) in DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9]

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

-

-

Treatment with YTX-465:

-

Prepare serial dilutions of YTX-465 in complete growth medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest YTX-465 concentration) and a blank control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared YTX-465 dilutions or control medium.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9][10]

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the log of YTX-465 concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of YTX-465 that inhibits cell viability by 50%.

-

Visualizations

Signaling Pathway

Caption: YTX-465 inhibits SCD1, disrupting fatty acid metabolism and promoting apoptosis.

Experimental Workflow

Caption: Workflow for assessing YTX-465 cytotoxicity using the MTT assay.

References

- 1. glpbio.com [glpbio.com]

- 2. YTX-465 - MedChem Express [bioscience.co.uk]

- 3. YTX-465 | 2225824-53-1 | SCD | MOLNOVA [molnova.com]

- 4. cenmed.com [cenmed.com]

- 5. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Measuring Stearoyl-CoA Desaturase (SCD) Inhibition with YTX-465: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). The ratio of SFAs to MUFAs is vital for cellular membrane fluidity, signal transduction, and energy storage. Dysregulation of SCD activity has been implicated in various diseases, including metabolic disorders and neurodegenerative diseases. YTX-465 is a potent inhibitor of SCD, showing promise in preclinical research. This document provides detailed application notes and protocols for measuring the inhibition of SCD in a laboratory setting using YTX-465.

YTX-465: A Potent Inhibitor of SCD

YTX-465 is a small molecule inhibitor of Stearoyl-CoA Desaturase. It has been shown to effectively inhibit both the yeast homolog, Ole1, and mammalian SCD1.[1][2] Understanding its potency is crucial for designing effective experiments.

| Target | IC50 | Organism/System |

| Ole1 | 0.039 µM | Yeast |

| SCD1 | 30.4 µM | Not specified |

| Table 1: Inhibitory Potency of YTX-465 against Stearoyl-CoA Desaturase homologs.[1][2] |

Signaling Pathway of SCD1 Regulation and Downstream Effects of Inhibition

SCD1 expression is primarily regulated at the transcriptional level by sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor (LXR). Downstream, the inhibition of SCD1 and the subsequent alteration of the SFA/MUFA ratio can impact multiple signaling pathways, including the AKT and Wnt/β-catenin pathways, which are crucial for cell proliferation and survival.

References

YTX-465 Administration in Animal Models of Neurodegeneration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTX-465 is a potent and brain-penetrant inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme that plays a critical role in the biosynthesis of monounsaturated fatty acids.[1][2] Emerging preclinical evidence suggests that inhibition of SCD by YTX-465 (also known as YTX-7739 in clinical development) offers a promising therapeutic strategy for synucleinopathies, such as Parkinson's disease.[3][4][5] By modulating lipid metabolism, YTX-465 has been shown to reduce the neurotoxicity associated with alpha-synuclein (α-syn) aggregation, improve motor function, and promote neuronal survival in animal models of Parkinson's disease.[1][3]

These application notes provide a comprehensive overview of the administration of YTX-465 in a relevant animal model of Parkinson's disease, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of YTX-465 in a Parkinson's disease mouse model.

Table 1: Pharmacokinetics and Target Engagement of YTX-7739 in 3K α-Synuclein Mice

| Parameter | Vehicle Control | YTX-7739 (0.2 g/kg in chow) | Reference |

| Brain Concentration | Not Applicable | Sufficient to inhibit SCD | [4] |

| Plasma Concentration | Not Applicable | Dose-proportional | [1] |

| C16 Desaturation Index (Brain) | Baseline | Reduced by ~50% | [4] |

| C16 Desaturation Index (Plasma) | Baseline | Reduced by ~73% | [4] |

Table 2: Efficacy of YTX-7739 in a 3K α-Synuclein Mouse Model of Parkinson's Disease (18-week treatment)

| Outcome Measure | Vehicle Control | YTX-7739 (0.2 g/kg in chow) | Reference |

| Motor Deficits | Progressive decline | Progressive motor deficits prevented | [4][6] |

| Phosphorylated α-Synuclein (pS129+) | Elevated | Significantly reduced | [4][6] |

| Proteinase K-resistant α-Synuclein | Present | Significantly reduced | [6] |

| α-Synuclein Tetramer:Monomer Ratio | Reduced | Restored to physiological levels | [4][6] |

| Dopaminergic Neuron Survival | Degeneration observed | Improved neuronal survival | [1][3] |

Experimental Protocols

Animal Model

-

Model: 3K transgenic mice expressing human α-synuclein with the E35K, E46K, and E61K mutations. These mice develop a progressive Parkinson's-like motor phenotype and pathology.[1]

-

Age: Treatment is typically initiated in young adult mice (e.g., 8 weeks old) before the full onset of severe motor deficits.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

YTX-465 Formulation and Administration

-

Formulation: YTX-465 (as YTX-7739) is mixed into standard rodent chow.

-

Concentration: 0.2 grams of YTX-7739 per kilogram of food.[4]

-

Administration Route: Oral, via medicated chow.

-

Duration: 18 weeks.[4]

-

Control Group: A control group of mice receives the same standard rodent chow without the addition of YTX-7739.

Experimental Workflow

Experimental workflow for YTX-465 administration in a Parkinson's disease mouse model.

Outcome Measures: Detailed Methodologies

1. Motor Function Assessment:

-

Method: A battery of behavioral tests should be used to assess motor function at baseline, interim, and final time points.

-

Example Tests:

-

Pole Test: To assess bradykinesia and motor coordination. The time taken for the mouse to turn and descend a vertical pole is measured.

-

Rotarod Test: To evaluate motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

-

Gait Analysis: To analyze various gait parameters, including stride length and paw placement, which can be affected in Parkinson's models.

-

2. Biochemical Analysis of Alpha-Synuclein:

-

Phosphorylated α-Synuclein (pS129):

-

Method: Western blotting or ELISA of brain homogenates using an antibody specific for α-synuclein phosphorylated at serine 129.

-

Procedure:

-

Homogenize brain tissue (e.g., striatum, substantia nigra) in appropriate lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with a primary antibody against pS129 α-synuclein and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and detect using chemiluminescence.

-

Quantify band intensity relative to the loading control.

-

-

-

Proteinase K (PK)-Resistant α-Synuclein:

-

Method: This assay measures the amount of aggregated, insoluble α-synuclein.

-

Procedure:

-

Treat brain homogenates with Proteinase K to digest soluble proteins.

-

Stop the reaction and centrifuge to pellet the insoluble, PK-resistant aggregates.

-

Analyze the pellet by Western blotting for α-synuclein.

-

-

-

α-Synuclein Tetramer:Monomer Ratio:

-

Method: Non-denaturing gel electrophoresis or size-exclusion chromatography followed by Western blotting.[7]

-

Procedure:

-

Lyse brain tissue under non-denaturing conditions to preserve protein complexes.

-

Separate proteins by size using native PAGE or size-exclusion chromatography.

-

Perform Western blotting for α-synuclein to detect both monomeric and tetrameric forms.

-

Quantify the ratio of the tetramer band intensity to the monomer band intensity.

-

-

3. Histological Analysis:

-

Method: Immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra.

-

Procedure:

-

Perfuse mice and fix brain tissue in paraformaldehyde.

-

Cryosection the brain through the substantia nigra.

-

Perform immunohistochemical staining using an anti-TH antibody.

-

Count the number of TH-positive neurons using stereological methods.

-

4. Lipidomic Analysis:

-

Method: Gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition of brain and plasma samples.

-

Procedure:

-

Extract total lipids from the samples.

-

Saponify and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by GC-MS.

-

Calculate the Fatty Acid Desaturation Index (FADI) as the ratio of the peak area of a monounsaturated fatty acid to its corresponding saturated fatty acid (e.g., C16:1/C16:0).[4]

-

Signaling Pathway